molecular formula C32H72Cl8N2Re2 B079007 Tetrabutylammonium octachlorodirhenate(III) CAS No. 14023-10-0

Tetrabutylammonium octachlorodirhenate(III)

Cat. No.: B079007
CAS No.: 14023-10-0
M. Wt: 1141 g/mol
InChI Key: DSDHKKNVLJDBNO-UHFFFAOYSA-F
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Description

Tetrabutylammonium octachlorodirhenate(III), with the formula {[CH₃(CH₂)₃]₄N}₂[Re₂Cl₈] and molecular weight 1140.97 g/mol (CAS: 14023-10-0), is a dark blue crystalline salt . It belongs to the class of dirhenium(III) complexes featuring a Re–Re quadruple bond (σ²π⁴δ²), characterized by a bond length of 2.24 Å . The compound is synthesized via the reduction of perrhenate ([ReO₄]⁻) in hydrochloric acid using hypophosphorous acid (H₃PO₂), followed by precipitation with tetrabutylammonium (TBA) cations .

The TBA counterion enhances solubility in polar organic solvents (e.g., acetone, acetonitrile), enabling detailed spectroscopic and reactivity studies . The δ→δ* electronic transition in the visible spectrum (~14,000 cm⁻¹) serves as a hallmark of the Re₂⁶⁺ core . Applications span fundamental research on metal-metal bonding and catalysis, with emerging interest in biomedical contexts due to derivatization with biomolecules like methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction process. One common method involves the reaction of rhenium trichloride with tetrabutylammonium chloride in an organic solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of tetrabutylammonium octachlorodirhenate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium octachlorodirhenate(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium octachlorodirhenate(III) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium octachlorodirhenate(III) depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state rhenium compounds, while substitution reactions can produce a variety of rhenium-ligand complexes .

Scientific Research Applications

Tetrabutylammonium octachlorodirhenate(III) has several scientific research applications, including:

Mechanism of Action

The mechanism by which tetrabutylammonium octachlorodirhenate(III) exerts its effects involves the interaction of the rhenium center with various substrates. The rhenium atoms can undergo redox reactions, coordinate with ligands, and facilitate the formation or breaking of chemical bonds. These interactions are crucial for its catalytic activity and other applications .

Comparison with Similar Compounds

Ligand Variation in Octahalodirhenate(III) Complexes

Dirhenium(III) complexes with halide ligands ([Re₂X₈]²⁻, X = Cl, Br, I) exhibit structural and electronic differences (Table 1):

Table 1: Comparison of [Re₂X₈]²⁻ Complexes

Parameter [Re₂Cl₈]²⁻ (Cl) [Re₂Br₈]²⁻ (Br) [Re₂I₈]²⁻ (I)
Re–Re Bond Length (Å) 2.24 2.27 ~2.30 (estimated)
δ→δ* Transition (cm⁻¹) 14,000 13,200 Not reported
Crystal Structure P2₁/n (ordered) P2₁/n (disordered) Not resolved
Solubility High in polar organics Moderate Low
  • Chloride vs. Bromide : The larger Br⁻ ligand increases Re–Re bond length slightly (2.24 Å → 2.27 Å) and redshifts the δ→δ* transition due to decreased δ-orbital overlap. Bromide salts also exhibit structural disorder in the solid state .
  • Iodide Complex: Limited data exist for [Re₂I₈]²⁻, but weaker Re–I bonding likely reduces stability and solubility compared to chloride/bromide analogs .

Counterion Effects: TBA vs. Alkali Metal Salts

The choice of counterion significantly impacts physicochemical properties (Table 2):

Table 2: Counterion Comparison for [Re₂Cl₈]²⁻

Parameter TBA Salt K₂[Re₂Cl₈]·2H₂O
Solubility High in CH₃CN, acetone Insoluble in organics; soluble in H₂O
Applications Solution-phase studies Solid-state magnetism
Thermal Stability Stable to 200°C Dehydrates at 100°C
  • TBA Salts : Organic solubility facilitates solution NMR, UV-Vis, and electrochemical studies. The bulky TBA cation also stabilizes the anion against aggregation .
  • Alkali Metal Salts: Hydrated salts like K₂[Re₂Cl₈]·2H₂O are water-soluble but less versatile for organometallic reactions. They serve as precursors for solid-state materials .

Ligand-Substituted Dirhenium(III) Complexes

Substitution of Cl⁻ with organic ligands alters reactivity and functionality:

  • Carboxylates : Complexes like [Re₂(O₂CR)₄Cl₄] (R = alkyl) retain the Re–Re bond but show redshifted δ→δ* transitions (~12,000 cm⁻¹) due to electron-donating carboxylate ligands .
  • Amino Acid Complexes: The cis-[Re₂(Met)₂Cl₄·2CH₃CN]²⁺ complex (Met = methionine) demonstrates bioactivity, with IR spectra confirming carboxylate bridging and NH₃⁺ coordination .

Biological Activity

Tetrabutylammonium octachlorodirhenate(III) (commonly referred to as (Bu4N)2Re2Cl8) is a dirhenium(III) compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Overview of Tetrabutylammonium Octachlorodirhenate(III)

Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction involving rhenium trichloride and tetrabutylammonium chloride. The compound features a unique Re-Re quadruple bond which is essential for its biological interactions and catalytic properties .

The biological activity of tetrabutylammonium octachlorodirhenate(III) is largely attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Studies have shown that it can form complexes with amino acids, such as methionine, leading to the formation of cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2. This interaction is facilitated by the coordination of the carboxyl group of methionine to the Re2 cluster, which can be detected through infrared spectroscopy .

Anticancer Properties

Recent research has highlighted the anticancer potential of dirhenium compounds, including tetrabutylammonium octachlorodirhenate(III). In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 0.4 μM, which are considerably lower than those for standard chemotherapeutics like cisplatin . The mechanism involves the accumulation of the compound within mitochondria, leading to mitochondrial membrane potential depletion and increased reactive oxygen species (ROS) production, ultimately resulting in necrosis-mediated cell death.

Case Studies

  • Interaction with G-Quadruplexes :
    • Tetrabutylammonium octachlorodirhenate(III) has been shown to stabilize G-quadruplex structures in oncogene promoters. This stabilization is crucial as G-quadruplexes play a significant role in regulating gene expression associated with cancer progression .
  • Comparative Analysis :
    • A comparative study involving various dirhenium complexes revealed that tetrabutylammonium octachlorodirhenate(III) exhibited superior binding affinity to G-quadruplexes compared to other complexes tested. The association constant values reached 106 M110^6\text{ M}^{-1}, indicating a strong interaction .

Data Table: Biological Activity Summary

Biological Activity Observations Reference
CytotoxicityIC50 values: 0.1 - 0.4 μM against cancer cells
Interaction with ProteinsForms complexes with methionine
G-Quadruplex StabilizationStrong binding affinity (106 M110^6\text{ M}^{-1})
Mechanism of ActionMitochondrial accumulation, ROS production

Properties

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72Cl8N2Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583461
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14023-10-0
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium octachlorodirhenate(III)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tetrabutylammonium octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III)

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